2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodophenyl)acetamide is a complex organic compound that combines the structural features of benzotriazole and acetamide Benzotriazole derivatives are known for their applications as UV stabilizers and corrosion inhibitors, while acetamide derivatives are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodophenyl)acetamide typically involves multiple steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Introduction of the Methyl Group: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Etherification: The phenoxy group is introduced through a nucleophilic substitution reaction between the benzotriazole derivative and 4-methylphenol.
Acetamide Formation: The final step involves the reaction of the phenoxy derivative with 4-iodoaniline in the presence of acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amide groups.
Reduction: Reduction reactions can target the nitro groups if present or the benzotriazole ring.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include amines or reduced benzotriazole derivatives.
Substitution: Products vary depending on the substituents introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
UV Stabilizers: The benzotriazole moiety makes this compound a potential UV stabilizer for polymers and coatings.
Corrosion Inhibitors: Its structure suggests applications in preventing metal corrosion, particularly in harsh environments.
Biology and Medicine
Pharmaceuticals: The acetamide linkage is common in drug design, suggesting potential as a pharmacophore in new therapeutic agents.
Biological Probes: The compound could be used in biochemical assays to study enzyme interactions or as a fluorescent probe.
Industry
Polymer Additives: Used to enhance the durability and lifespan of plastic materials exposed to sunlight.
Coatings: Applied in protective coatings for metals and other materials to prevent degradation.
Mechanism of Action
The compound’s mechanism of action depends on its application:
UV Stabilization: The benzotriazole absorbs UV light, dissipating the energy as heat and preventing polymer degradation.
Corrosion Inhibition: It forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Pharmaceutical Action: If used as a drug, it may interact with specific enzymes or receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2H-benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative used as a UV stabilizer.
N-(4-iodophenyl)acetamide: Shares the acetamide linkage but lacks the benzotriazole moiety.
Uniqueness
2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodophenyl)acetamide is unique due to its combination of UV stabilizing benzotriazole and the biologically active acetamide linkage, making it versatile for various applications in chemistry, biology, and industry.
This detailed overview provides a comprehensive understanding of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodophenyl)acetamide, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C21H17IN4O2 |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C21H17IN4O2/c1-14-6-11-20(28-13-21(27)23-16-9-7-15(22)8-10-16)19(12-14)26-24-17-4-2-3-5-18(17)25-26/h2-12H,13H2,1H3,(H,23,27) |
InChI Key |
RVOBGFHIDWIGIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)I)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.